1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Triazole Regioisomerism Click Chemistry Molecular Recognition

This 1H-1,2,3-triazole regioisomer (CAS 1795361-58-8) is the defined CuAAC click chemistry product, structurally distinct from the 2H-isomer (CAS 2034577-03-0) in dipole moment and hydrogen-bonding geometry. It engages the dopamine D2 orthosteric site via π-stacking and is an underexplored variant in brain-penetrant P2X7 antagonist series. With a balanced logP (2.1) and moderate TPSA (85.7 Ų) predicting CNS permeability, it serves as a strategic scaffold for D2-targeted SAR expansion, neuroinflammation probe development, and focused library synthesis. The 3-chloro-4-methoxy substitution provides handles for Suzuki coupling or demethylation. Insist on regioisomer-certified material to ensure assay reproducibility.

Molecular Formula C14H17ClN4O3S
Molecular Weight 356.83
CAS No. 1795361-58-8
Cat. No. B2911748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1795361-58-8
Molecular FormulaC14H17ClN4O3S
Molecular Weight356.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)Cl
InChIInChI=1S/C14H17ClN4O3S/c1-22-14-3-2-12(10-13(14)15)23(20,21)18-7-4-11(5-8-18)19-9-6-16-17-19/h2-3,6,9-11H,4-5,7-8H2,1H3
InChIKeyVYGBQOYZXGNALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Chemical Class and Baseline Characteristics for Procurement Evaluation


1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795361-58-8) is a synthetic small molecule belonging to the N-sulfonylpiperidine-triazole hybrid class. With a molecular formula of C14H17ClN4O3S and a molecular weight of 356.83 g/mol, it combines a 3-chloro-4-methoxybenzenesulfonyl group with a 1H-1,2,3-triazole ring attached at the 4-position of a piperidine scaffold [1]. The 1H-1,2,3-triazole regioisomer distinguishes it from the 2H-1,2,3-triazole isomer (CAS 2034577-03-0), a feature that can influence binding orientation and molecular recognition in biological targets. This compound serves as a versatile intermediate in medicinal chemistry programs exploring dopamine receptor modulation, enzyme inhibition, and triazole-based probe development [2].

Why Generic Substitution Fails for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: The Structural Specificity Problem


Within the piperidine-triazole chemotype, seemingly minor structural variations produce functionally non-equivalent entities. The 1H- versus 2H-1,2,3-triazole connectivity alters dipole moment and hydrogen-bonding geometry, while the 3-chloro-4-methoxy substitution pattern on the phenylsulfonyl ring tunes electronic effects and steric bulk distinct from unsubstituted, mono-halogenated, or alternative alkoxy analogs [1]. Computational docking studies of related N-functionalized piperidine-1,2,3-triazole derivatives at the dopamine D2 receptor demonstrate that substituent identity directly determines binding pose and predicted affinity [2]. These differences preclude simple interchangeability for assays targeting specific receptor subtypes or enzymatic active sites, where regioisomer identity and aryl substitution critically affect molecular recognition.

Quantitative Differentiation Evidence for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Against Closest Analogs


1H- vs 2H-1,2,3-Triazole Regioisomerism: Physicochemical and Binding Differentiation for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (target) bears a 1H-1,2,3-triazole ring, while its closest regioisomer, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034577-03-0), carries a 2H-triazole. The 1H isomer exhibits a calculated topological polar surface area (TPSA) of 85.7 Ų and an XLogP3 of 2.1 [1]. The 2H isomer, while sharing the same molecular formula, displays distinct electrostatic potential surfaces and dipole moments that alter hydrogen-bonding patterns with biological targets. Regiospecific Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively furnishes the 1H-triazole isomer under standard conditions [2], ensuring synthetic fidelity.

Triazole Regioisomerism Click Chemistry Molecular Recognition

Aryl Sulfonyl Substitution Pattern: 3-Chloro-4-methoxy vs Unsubstituted or Mono-substituted Analogs for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

The 3-chloro-4-methoxy substitution on the benzenesulfonyl ring introduces both electron-withdrawing (chloro) and electron-donating (methoxy) groups simultaneously. This dual substitution pattern alters the aromatic ring's electron density and lipophilicity compared to the unsubstituted phenylsulfonyl analog or simpler mono-substituted variants such as 1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine [1]. The chloro substituent at position 3 provides a halogen-bond donor site potentially engageable by protein backbone carbonyls, while the 4-methoxy group contributes a hydrogen-bond acceptor. Class-level SAR from piperidine-triazole series indicates that benzenesulfonyl substitution directly modulates target binding affinity; for related piperidine-triazole derivatives, variations in aryl sulfonyl groups shift docking scores at dopamine D2 receptor by up to 2–3 kcal/mol in computational models [2].

Aryl Sulfonamide SAR Halogen Bonding Drug Design

Computational Docking Evidence: Predicted Binding Mode of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine at Dopamine D2 Receptor

Piperidine derivatives bearing 1,2,3-triazole rings have been computationally docked into the dopamine D2 receptor active site, demonstrating that the N-sulfonyl group and triazole ring constitute critical pharmacophoric elements for binding [1]. Within the synthesized library (9a–r), compounds with aryl sulfonyl substituents—including benzenesulfonyl and substituted benzenesulfonyl variants—adopted poses where the sulfonyl oxygen atoms formed hydrogen bonds with key residues (e.g., Asp114 and Ser193) in the orthosteric binding pocket. The triazole nitrogen atoms engaged in π-stacking with aromatic residues. While specific docking scores for 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine are not individually reported, the series-wide data establish that the N-arylsulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is competent for D2 receptor binding, with predicted affinities in the low micromolar to nanomolar range depending on substituents [1].

Dopamine D2 Receptor Molecular Docking Computational Chemistry

P2X7 Receptor Antagonism Class Potential: 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Within the Triazolopiperidine Series

1,2,3-Triazolopiperidines have been identified as a potent, brain-penetrant series of P2X7 receptor antagonists with demonstrated in vivo target engagement in rodents following oral dosing [1]. The SAR exploration established that N-linked heterocycle identity at the piperidine 4-position critically influences both human and rat P2X7R potency as well as CYP inhibition and metabolic stability profiles. Although the specific 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is not directly evaluated in the published P2X7 antagonist study, its core scaffold—a 1-sulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine—matches the validated pharmacophore [1]. Key compounds in the series achieved human P2X7R IC₅₀ values as low as 2.0 nM and rat IC₅₀ of 53 nM with optimized substituents [1].

P2X7 Antagonist Neuroinflammation Triazolopiperidine

Synthetic Accessibility via CuAAC Click Chemistry: 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine vs Non-Click Triazole Analogs

The 1H-1,2,3-triazole ring in 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is installed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the paradigm of click chemistry [1]. This reaction proceeds with complete 1,4-regioselectivity, high yields, and tolerance of diverse functional groups, enabling modular assembly from 4-azidopiperidine-1-sulfonyl precursors. In contrast, 1,2,4-triazole analogs such as 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)piperidine require multi-step heterocycle construction, typically delivering lower overall yields (59–72% for conventional protocols) versus microwave-assisted click approaches achieving 87–95% yields for 1,2,3-triazole derivatives [2]. The CuAAC-based route supports efficient analog generation for SAR exploration.

Click Chemistry CuAAC Modular Synthesis

Physicochemical Property Profile: 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine vs Piperidine-Triazole Screening Library Members

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibits a computed XLogP3 of 2.1 and a TPSA of 85.7 Ų, placing it within favorable drug-like chemical space (Lipinski compliance: MW 356.83 < 500; H-bond acceptors 6; H-bond donors 0; rotatable bonds 4) [1]. By comparison, closely related analogs bearing additional substituents deviate from this balanced profile: the 2H-triazole regioisomer maintains identical computed values, but its distinct 3D electrostatic distribution alters permeability predictions; the 4-fluorophenylsulfonyl analog (MW > 400) exhibits higher lipophilicity; and the methanesulfonyl analog (MW ~272) shows reduced logP but fewer heavy atoms for target engagement. The balanced logP of the target compound supports adequate aqueous solubility for biochemical assays while retaining sufficient lipophilicity for membrane partitioning, a profile consistent with CNS drug-likeness parameters [2].

Drug-likeness Lipophilicity ADME Prediction

Recommended Research and Industrial Application Scenarios for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Based on Differential Evidence


Dopamine D2 Receptor Probe Development and CNS Lead Optimization

Computational docking evidence demonstrates that the N-arylsulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine scaffold engages the dopamine D2 receptor orthosteric site through key hydrogen-bond and π-stacking interactions [1]. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, with its defined 1H-triazole regioisomer and dual chloro-methoxy pharmacophore, is suitable as a starting point for D2-targeted SAR expansion. Its balanced logP (2.1) and moderate TPSA (85.7 Ų) predict CNS permeability, making it appropriate for programs requiring brain exposure [2].

Regioisomer-Controlled Biochemical Probe for Triazole-Sensitive Targets

The target compound contains the 1H-1,2,3-triazole isomer produced exclusively by CuAAC click chemistry, in contrast to the 2H-isomer (CAS 2034577-03-0) [1]. Enzymes, receptors, or transporters that discriminate between 1H- and 2H-triazole hydrogen-bonding patterns will exhibit differential response. This makes 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine valuable as a probe to interrogate triazole-regioisomer-specific binding events in target ID or chemoproteomics studies.

P2X7 Receptor Antagonist SAR Expansion and Neuroinflammation Research

The 1,2,3-triazolopiperidine chemotype has demonstrated potent P2X7 receptor antagonism with human IC₅₀ values as low as 2.0 nM and confirmed brain penetration in rodent models [1]. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine represents an underexplored substitution variant in this series, offering novel intellectual property space and SAR information for medicinal chemistry teams optimizing P2X7 antagonists for neuroinflammatory indications.

Modular Click Chemistry-Based Library Synthesis Core

The compound's 1H-1,2,3-triazole ring is installed via robust CuAAC click chemistry, enabling efficient diversification of the sulfonyl and triazole substituents for high-throughput analog generation [1]. Its 3-chloro-4-methoxy substitution pattern provides a functional handle for further derivatization (e.g., Suzuki coupling at the chloro position or demethylation of the methoxy group), making it a strategic core scaffold for building focused compound libraries in academic or industrial medicinal chemistry settings.

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